Cas no 2228347-78-0 (3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine)
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
- 2228347-78-0
- EN300-1787417
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- Inchi: 1S/C9H9F3N2O2/c10-6(1-2-13)5-3-8(12)9(14(15)16)4-7(5)11/h3-4,6H,1-2,13H2
- InChI Key: JZCZPXISBSOFRI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=CC=1F)[N+](=O)[O-])F)CCN
Computed Properties
- Exact Mass: 234.06161202g/mol
- Monoisotopic Mass: 234.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.8Ų
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787417-0.05g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-0.1g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-0.25g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-0.5g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-1.0g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1787417-2.5g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-5.0g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1787417-10.0g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1787417-1g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1787417-5g |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine |
2228347-78-0 | 5g |
$4517.0 | 2023-09-19 |
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
Recent Advances in the Study of 3-(2,5-Difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0)
The compound 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated nitroaromatic structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine as a potent inhibitor of tyrosine kinase enzymes, which are critical targets in cancer therapy. The researchers utilized a combination of molecular docking simulations and in vitro assays to demonstrate the compound's high binding affinity and selectivity for specific kinase domains. These findings suggest that this molecule could serve as a lead compound for the development of novel anticancer agents.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable production of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine. A 2024 report in Organic Process Research & Development highlighted a novel catalytic method that significantly reduces the number of synthetic steps while improving yield and purity. This breakthrough is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.
Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Research conducted by a team at the University of Cambridge revealed that 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine exhibits favorable absorption and distribution profiles in rodent models, with minimal off-target effects. These properties make it an attractive candidate for further drug development, particularly in the context of personalized medicine.
Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as long-term toxicity, formulation stability, and regulatory compliance need to be addressed. Ongoing research aims to tackle these hurdles through multidisciplinary collaborations, combining expertise in chemistry, biology, and pharmacology.
In conclusion, 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) represents a compelling area of study in the chemical biology and pharmaceutical fields. Its unique structural features and demonstrated biological activities position it as a valuable tool for both basic research and therapeutic development. Future studies will likely focus on optimizing its properties and expanding its applications, paving the way for innovative treatments in oncology and beyond.
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